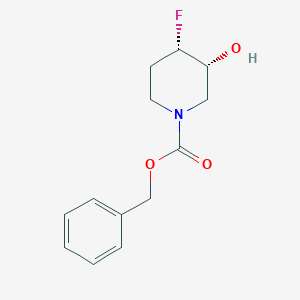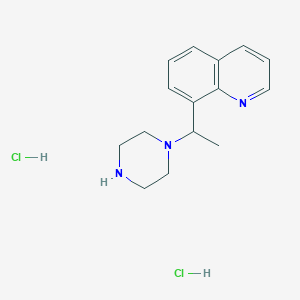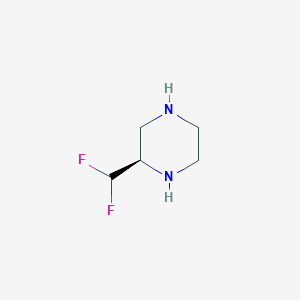
(R)-2-(Difluoromethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Difluoromethyl)piperazine is a chiral compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The difluoromethyl group attached to the piperazine ring enhances the compound’s chemical properties, making it a valuable intermediate in pharmaceutical and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Difluoromethyl)piperazine typically involves the introduction of the difluoromethyl group to a piperazine scaffold. One common method is the difluoromethylation of piperazine derivatives using fluoroform (CHF3) as a reagent. This reaction can be carried out in a continuous flow system, which allows for efficient and scalable production .
Industrial Production Methods
Industrial production of ®-2-(Difluoromethyl)piperazine may involve similar synthetic routes but on a larger scale. Continuous flow difluoromethylation protocols are particularly suitable for industrial applications due to their high atom economy and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(Difluoromethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted piperazine derivatives.
Reduction: Reduction reactions can modify the difluoromethyl group or other substituents on the piperazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-substituted piperazine oxides, while substitution reactions can produce a variety of functionalized piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-(Difluoromethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-2-(Difluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes, modulating their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)piperazine: Similar to ®-2-(Difluoromethyl)piperazine but with a trifluoromethyl group.
2-(Chloromethyl)piperazine: Contains a chloromethyl group instead of a difluoromethyl group.
2-(Bromomethyl)piperazine: Features a bromomethyl group.
Uniqueness
®-2-(Difluoromethyl)piperazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable intermediate in drug discovery and development .
Eigenschaften
Molekularformel |
C5H10F2N2 |
|---|---|
Molekulargewicht |
136.14 g/mol |
IUPAC-Name |
(2R)-2-(difluoromethyl)piperazine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)4-3-8-1-2-9-4/h4-5,8-9H,1-3H2/t4-/m1/s1 |
InChI-Schlüssel |
GNCDPUYXABYJAU-SCSAIBSYSA-N |
Isomerische SMILES |
C1CN[C@H](CN1)C(F)F |
Kanonische SMILES |
C1CNC(CN1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 5-(4-formylphenyl)-3,3A,4,6A-tetrahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B14037752.png)
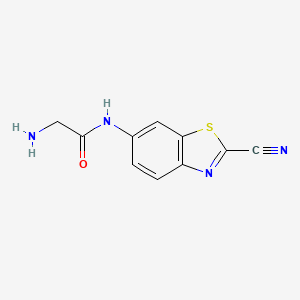

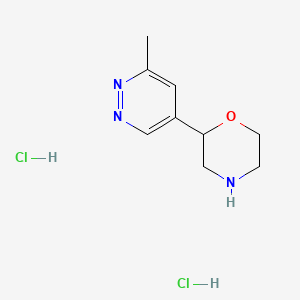
![Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro-](/img/structure/B14037771.png)
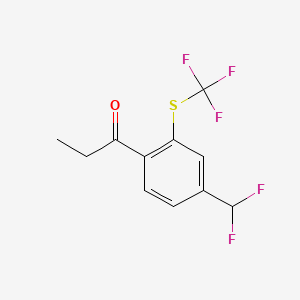
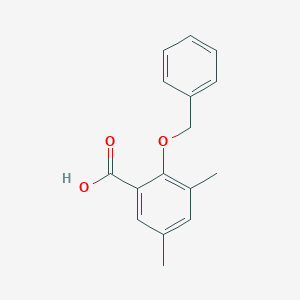
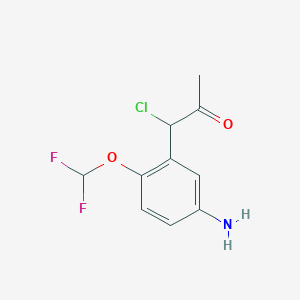


![6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14037803.png)
